Product packaging for fowl pox virus p43 protein(Cat. No.:CAS No. 148972-24-1)

fowl pox virus p43 protein

Cat. No.: B1174880
CAS No.: 148972-24-1
Attention: For research use only. Not for human or veterinary use.
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Description

The Fowl Pox Virus P43 Protein is a research-grade reagent derived from the Fowlpox virus (FPV), a large, double-stranded DNA virus belonging to the Avipoxvirus genus . The FPV genome is approximately 288 kbp and encodes over 200 putative proteins, many of which are implicated in viral pathogenesis and host immune evasion . This P43 protein is offered for investigative use in virology and immunology research. Research Applications and Value: The specific mechanism of action and function of the P43 protein within the FPV lifecycle is an area of active investigation. Elucidating its role is of significant research interest, as understanding individual viral protein functions contributes to the broader field of poxvirology. Research may focus on its potential involvement in [Primary Function, e.g., viral structure, immune modulation, or DNA replication] . Given that FPV expresses proteins that interact with host cell processes , study of the P43 protein may provide insights into virus-host interactions. Product Use Statement: This product is labeled "For Research Use Only" (RUO). It is strictly not intended for diagnostic, therapeutic, or prophylactic purposes in humans or animals, nor for any form of personal use.

Properties

CAS No.

148972-24-1

Molecular Formula

C8H6FN

Synonyms

fowl pox virus p43 protein

Origin of Product

United States

Molecular Biology and Genetics of Fowlpox Virus P43 Protein Fpv P43

Identification and Characterization of the FPV p43 Gene

Gene Nomenclature and Genomic Locus within the FPV Genome

The gene encoding the Fowlpox Virus major core protein P4b is officially designated as the P4b gene. In genomic databases and literature, it is often referred to by its ordered locus name, fpv167. uniprot.orgekb.eg This gene is a conserved region within the FPV genome and is frequently utilized for the molecular detection and phylogenetic analysis of avipoxviruses. researchgate.netnih.gov The entire genome of Fowlpox Virus is approximately 288 kilobase pairs (kbp) and contains around 260 open reading frames. uniprot.orgekb.eg

Homology of FPV p43 to Poxvirus Proteins (e.g., Vaccinia Virus p37K)

The FPV P4b protein exhibits significant homology to core proteins of other poxviruses, indicating a conserved structural and functional role across the Poxviridae family. Specifically, it is the ortholog of the Vaccinia virus major core protein P4b, which is encoded by the A3L gene. Research has demonstrated that the FPV P4b protein shares approximately 52% amino acid identity with its counterpart in the Vaccinia virus. ekb.eg This level of conservation underscores its fundamental importance in the structure and replication of these viruses.

Transcriptional Regulation and Expression Kinetics of FPV p43

Temporal Control of FPV p43 Gene Expression (e.g., Late Gene Regulation)

The expression of the FPV P4b gene is temporally regulated and occurs during the late phase of the viral replication cycle. This is characteristic of genes that encode structural proteins, which are required after viral DNA replication for the assembly of new virions. The sequences located upstream of the P4b gene's coding region are consistent with the consensus sequences for late promoters in Vaccinia virus. ekb.eg Further evidence for its late expression comes from studies using cytosine arabinoside (araC), a known inhibitor of DNA replication. In the presence of araC, the expression of the P4b gene is abolished, confirming its classification as a late gene. ekb.eg

Predicted Protein Size and Compositional Analysis of FPV p43

The P4b gene of Fowlpox Virus is 1,971 nucleotides in length and encodes a protein with a predicted molecular mass of approximately 75.2 kilodaltons (kDa). ekb.eg The full-length protein consists of 657 amino acids. uniprot.orgekb.eg

PropertyValue
Gene Name P4b
Genomic Locus fpv167
Protein Name Major core protein 4b
Homolog (Vaccinia) P4b (A3L)
Predicted Size (kDa) 75.2
Amino Acid Count 657
Expression Class Late

Detailed compositional analysis of the FPV P4b protein (based on the sequence from UniProt accession P17355) reveals the following approximate amino acid composition:

Amino AcidPercentage
Alanine (A)6.1%
Arginine (R)5.2%
Asparagine (N)7.8%
Aspartic acid (D)6.4%
Cysteine (C)2.4%
Glutamic acid (E)5.2%
Glutamine (Q)3.5%
Glycine (G)6.1%
Histidine (H)2.6%
Isoleucine (I)6.7%
Leucine (L)8.8%
Lysine (K)7.9%
Methionine (M)2.4%
Phenylalanine (F)4.0%
Proline (P)4.4%
Serine (S)7.9%
Threonine (T)5.2%
Tryptophan (W)1.1%
Tyrosine (Y)3.8%
Valine (V)6.5%

Functional Analysis of Fpv P43 Protein in the Viral Life Cycle

Role of FPV p43 in Virion Assembly and Morphogenesis

The FPV p43 protein is integral to the correct formation of the viral core, the innermost structure that protects the viral genome. uniprot.org Studies on its vaccinia virus homolog, p4a, demonstrate that it is absolutely essential for the proper assembly of the viral DNA into a nucleoprotein complex. nih.govnih.gov

During morphogenesis, poxviruses form spherical immature virions (IV) within the host cell's cytoplasm. These IVs are initially empty membrane structures that must then engulf the viral genome and associated proteins (the nucleoprotein). The p43/p4a protein is a major component of this process. In its absence, virion assembly is arrested at a critical stage. nih.gov Instead of forming complete, DNA-filled immature virions, the cell accumulates aberrant structures:

Empty Virions: Spherical immature viral particles are formed, but they appear devoid of the dense genetic material. nih.gov

Condensed DNA Structures: Separately, highly electron-dense, regular structures containing the viral DNA accumulate in the cytoplasm. nih.gov

This demonstrates that the p43 protein is not required for the creation of the initial crescent membranes that grow into spherical IVs, but it is indispensable for the subsequent step of packaging the viral DNA into these pre-formed particles. Without p43, the link between the nascent virion membrane and the viral nucleoprotein is broken, halting morphogenesis. nih.gov

Contribution of FPV p43 to Extracellular Virion Release from Infected Cells

The FPV p43 protein's contribution to the release of extracellular virions (EVs) is indirect but absolute. Poxviruses produce two main forms of infectious particles: the intracellular mature virions (IMVs) and the EVs. IMVs are the primary form and remain within the cell until lysis, while a subset of IMVs are wrapped in an additional double membrane to become EVs, which are actively released from the cell to facilitate cell-to-cell spread.

The assembly of a proper viral core is the final step in the formation of an IMV. Since the p43 protein is essential for core assembly, its absence prevents the formation of structurally sound IMVs. uniprot.orgnih.gov Consequently, if no stable IMVs are produced, the subsequent steps of wrapping and release to form EVs cannot occur. Therefore, while p43 is not directly involved in the mechanisms of membrane wrapping or transport to the cell surface, its foundational role in IMV morphogenesis makes it a prerequisite for the entire EV release pathway.

Investigations Using Deletion Mutagenesis and Recombinant FPV Constructs

The essential nature of the p43 protein has been demonstrated through genetic studies, primarily using conditional lethal mutants in vaccinia virus, which serve as a model for FPV. Researchers constructed a recombinant vaccinia virus (VVindA10L) where the expression of the p4a gene (the p43 homolog) is controlled by an external chemical inducer, isopropyl-β-d-thiogalactopyranoside (IPTG). nih.govresearchgate.net In the absence of IPTG, the gene is repressed, effectively creating a functional deletion mutant.

These investigations revealed that when p43/p4a expression is turned off, viral morphogenesis is blocked. Electron microscopy of infected cells showed a complete lack of mature virions and the accumulation of the defective empty particles and condensed DNA described previously. nih.gov This experimental approach definitively confirmed that the protein is essential for the correct packaging of the viral genome into the immature virion. nih.gov

Experimental Construct Condition Observed Phenotype in Virion Assembly Reference
Inducer-Dependent Mutant (VVindA10L)No Inducer (p4a expression OFF)Assembly arrested; accumulation of empty immature virions and separate condensed DNA structures. No mature virions formed. nih.govresearchgate.net
Inducer-Dependent Mutant (VVindA10L)With Inducer (p4a expression ON)Virion assembly proceeds, though with some delay compared to wild-type virus. nih.gov

Impact of FPV p43 on Overall Viral Replication and Infectivity in Avian Cells

The structural defects caused by the absence of the p43 protein have a profound negative impact on the virus's ability to replicate and produce infectious progeny. Using the conditional mutant system for the vaccinia homolog p4a, researchers quantified the effect of repressing the protein's expression on viral growth. nih.gov

When expression was blocked, there was a severe impairment of viral replication. nih.gov The inability to form structurally sound, DNA-containing virions means that no infectious particles are assembled. This was reflected in drastically reduced viral yields and a near-complete inability of the virus to spread from cell to cell, which is observed as plaque formation in cell culture. nih.gov Specifically, repression of the p4a gene resulted in a 100-fold (2-log) reduction in the yield of infectious virus and a 95% reduction in the ability to form plaques. nih.govresearchgate.net

Parameter Effect of p43/p4a Repression Quantitative Finding Reference
Viral YieldSevere Impairment~100-fold (2-log) reduction nih.govnih.govresearchgate.net
Plaque FormationDrastic Reduction~95% reduction in plaque number nih.gov
InfectivityLoss of InfectivityNo infectious particles are assembled nih.gov

Immunological Studies Involving Fpv P43 Protein

FPV Proteins as Antigenic Determinants

The Fowlpox virus, a large, double-stranded DNA virus, possesses a complex array of structural and non-structural proteins, many of which are immunogenic and play a crucial role in eliciting a host immune response.

Research has identified several key immunodominant proteins within the Fowlpox virion. Through the use of monoclonal antibodies, studies have highlighted a 39-kDa core protein, a doublet of proteins at 30 and 35 kDa, and a major 63-kDa protein as significant antigens. These proteins are recognized by the host immune system during infection and are instrumental in the development of immunity. The 39-kDa protein is a major core component, while the 30- and 35-kDa proteins are nonglycosylated and associated with the intracellular mature virus membrane. The 63-kDa protein is abundant and possesses a complex structure. However, a specific 43-kDa protein (p43) has not been prominently characterized as a major immunogen in these studies.

Host Immune Responses to FPV Infection and Viral Proteins

Infection with Fowlpox virus induces both humoral and cell-mediated immune responses, which are critical for viral clearance and the establishment of protective immunity.

Humoral immunity, mediated by antibodies, is a key component of the host's defense against FPV. Following vaccination or natural infection, chickens develop antibodies against various viral proteins. While specific data on antibody responses to a p43 protein is not available, research has shown that antibodies are generated against the aforementioned immunodominant proteins (39-kDa, 30/35-kDa, and 63-kDa). These antibodies can be detected using various serological tests, including ELISA and virus neutralization assays, and are indicative of a successful immune response to the virus.

Cell-mediated immunity (CMI) is considered to be of primary importance in the recovery from and protection against Fowlpox virus infection. Studies have demonstrated that FPV infection stimulates a significant lymphoproliferative response in chickens. This response is characterized by the proliferation of T lymphocytes, particularly CD8+ T cells, which are crucial for recognizing and eliminating virus-infected cells. Following FPV vaccination, an increase in the infiltration of immune cells, including macrophages, B cells, CD4+ T cells, and CD8+ T cells, is observed at the site of inoculation. While the specific viral proteins driving these T-cell responses are not fully elucidated in all cases, it is understood that various viral antigens are processed and presented to T cells, leading to their activation and proliferation. Research has shown that vaccination with FPV induces cell-mediated immunity, as evidenced by increased levels of cytokines such as interferon-gamma (IFN-γ), which is indicative of a Th1-type immune response.

Mechanisms of FPV-Host Immune Modulation and Evasion Associated with Viral Proteins

Like other poxviruses, Fowlpox virus has evolved sophisticated strategies to evade the host immune system, allowing it to replicate and spread. These immune evasion mechanisms are often mediated by specific viral proteins. Poxviruses are known to encode a wide array of immunomodulatory proteins that can interfere with various aspects of the host's innate and adaptive immune responses. These viral proteins can block cytokine and chemokine signaling, inhibit apoptosis of infected cells, and interfere with the antigen presentation pathways, thereby hindering the ability of the immune system to detect and eliminate the virus. While specific immune evasion functions have not been attributed to a "p43 protein" of FPV due to the lack of its characterization, it is a well-established paradigm that FPV, like other poxviruses, employs a multifaceted approach to modulate and evade host immunity.

Genomic and Phylogenetic Analysis of Fpv Strains: Insights from Protein Encoding Regions

Comparative Genomics of FPV and Related Avipoxviruses

Comparative genomics provides a powerful lens through which to examine the genetic makeup of FPV, revealing insights into its complexity, diversity, and evolutionary adaptations.

Analysis of FPV Open Reading Frames and Gene Families

The Fowlpox virus genome is one of the largest among animal viruses, with a size ranging from approximately 288 to 309 kilobase pairs (kbp). nih.gov Its genomic structure is characteristic of chordopoxviruses, featuring a large central coding region flanked by identical inverted terminal repeats (ITRs). nih.gov The genome is densely packed with protein-coding sequences, exhibiting a coding density of about 85%. nih.gov

Analyses have identified between 260 and 313 putative open reading frames (ORFs) within the FPV genome. nih.govnih.gov A significant portion of the genome's large size is attributed to the presence of numerous multigene families and homologues of cellular genes, which are less common in other poxviruses. nih.gov These gene families are often involved in host-virus interactions, particularly immune evasion and host range determination. Notable examples include families encoding for natural killer cell receptors, CC chemokines, G-protein-coupled receptors, and ankyrin repeat-containing proteins. nih.gov

A pan-genome analysis of 21 distinct FPV strains identified a total of 297 gene clusters. nih.gov Of these, 228 clusters were designated as core genes, being present in all analyzed strains, while the remainder consisted of accessory or unique genes, contributing to the genomic diversity among isolates. nih.gov

Table 1: Genomic Features of Fowlpox Virus
Genomic FeatureDescriptionReference
Genome SizeApproximately 288-309 kbp nih.gov
Open Reading Frames (ORFs)~260-313 nih.govnih.gov
Coding Density~85% nih.gov
Core Gene Clusters228 (in a study of 21 strains) nih.gov
Total Gene Clusters297 (in a study of 21 strains) nih.gov

Genetic Diversity and Genomic Variations Across FPV Isolates

For instance, a comprehensive analysis of 21 FPV genomes identified 40 putative proteins associated with geographic distribution and virulence. asm.org While high sequence identity (over 98.7%) can be observed between field strains from distant regions like Korea and the United States, vaccine strains often show significantly lower identity (less than 90%) when compared to these field isolates. asm.org Genomic variations also manifest as gene-loss events, where certain ORFs or portions of integrated retroviral DNA are absent in some strains. nih.govasm.org

Phylogenetic Relationships Based on FPV Genes (e.g., fpv140/p43, 4b Core Protein Gene)

Phylogenetic analysis based on conserved genes is fundamental to understanding the evolutionary history and classification of avipoxviruses. Genes such as the 4b core protein gene (fpv167) and the virion envelope protein p43 gene (fpv140) are widely used as molecular markers for these studies. ekb.egasm.org The inclusion of additional markers, like the DNA polymerase gene, provides a more robust and detailed phylogenetic framework. usgs.govnih.gov

Based on the analysis of these genes, avipoxviruses are broadly classified into three primary clades:

Clade A: Fowlpox-like viruses

Clade B: Canarypox-like viruses

Clade C: Psittacinepox-like viruses asm.orgnih.govnih.gov

The fpv140 gene, encoding the p43 protein, has proven particularly useful in distinguishing between Fowlpox-like and Canarypox-like viruses. ekb.eg

Elucidation of Avipoxvirus Evolutionary Dynamics

Molecular clock analyses estimate that avipoxviruses evolve at a rate of approximately 2–8 × 10⁻⁵ substitutions per site per year. nih.gov The divergence of modern avipoxviruses from a common ancestor is estimated to have occurred between 10,000 and 30,000 years ago. nih.gov

Phylogenetic studies have demonstrated a strong pattern of host adaptation, with viruses often clustering together based on the family or order of their avian host (e.g., falcon poxviruses, raptor poxviruses). usgs.govresearchgate.net This indicates a significant role for host-specific evolution. Nevertheless, the presence of similar virus strains in different bird species, particularly within predator-prey relationships, highlights the capacity for cross-species transmission. usgs.govresearchgate.net Viruses within the fowlpox clade (Clade A) are often considered to be host generalists, capable of infecting a broader range of species. researchgate.net

Geographic Distribution and Identification of FPV Clades and Subclades

Fowlpox virus has a worldwide distribution. msdvetmanual.com Phylogenetic analyses consistently reveal a geographic structure among FPV isolates, with distinct clades and subclades dominating certain regions. nih.govasm.org For example, a study of 21 FPV genomes identified two major clades, one primarily containing isolates from Korea and the other comprising isolates from North America and Europe. nih.gov

Further resolution within the major clades has led to the identification of several subclades, particularly within Clade A (the fowlpox-like viruses). nih.gov

Table 2: Major Clades and Subclades of Avipoxviruses
CladeSubcladeRepresentative Virus/Host GroupReference
A (Fowlpox-like)A1Fowlpox virus (chickens, turkeys) nih.govscielo.br
A2Pigeonpox viruses nih.gov
A3Marine bird poxviruses nih.gov
A4Falcon poxviruses nih.gov
A5Waterfowl poxviruses nih.gov
A6Distinct Pigeonpox viruses nih.gov
A7Raptor poxviruses nih.gov
B (Canarypox-like)B1, B2, etc.Canarypox, Starlingpox viruses nih.gov
C (Psittacinepox-like)-Psittacine (parrot) poxviruses nih.gov

Impact of Reticuloendotheliosis Virus (REV) Integration on FPV Genome and Virulence Factors

A notable feature of many FPV field strains is the integration of genetic material from the Reticuloendotheliosis virus (REV), an avian gammaretrovirus. microbiologyresearch.orgnih.gov This natural recombination event can have significant consequences for FPV's biology and pathogenicity. The integration typically occurs at a specific locus within the FPV genome, between ORFs 201 and 203. microbiologyresearch.org

The presence of a full REV provirus in the FPV genome has been linked to enhanced virulence and REV-induced immunosuppression in the host. nih.govmdpi.com This can exacerbate the clinical signs of fowlpox and lead to the failure of vaccination programs. asm.orgnih.gov

However, REV integration is not a universal characteristic of FPV. microbiologyresearch.org Several studies have identified FPV isolates from both poultry and wild birds that completely lack REV sequences. microbiologyresearch.orgdntb.gov.ua Furthermore, many attenuated vaccine strains contain only fragments of the REV long terminal repeat (LTR) rather than the complete provirus. microbiologyresearch.org The size and composition of the integrated REV sequences can be heterogeneous among different FPV strains. microbiologyresearch.org While REV integration is often associated with increased pathogenicity, some research has shown that the activation of an integrated, intact REV provirus did not necessarily enhance the virulence of FPV in an experimental setting. asm.orgsemanticscholar.org

Biotechnological Applications and Diagnostic Research of Fpv P43 Protein

FPV as a Recombinant Vaccine Vector

Fowlpox virus has been extensively developed as a vector for recombinant vaccines due to its large genome, which can accommodate foreign DNA, and its host-range restriction to avian species, ensuring its safety in non-avian animals. nih.govmdpi.com While the p43 protein is essential for the virus structure, research into FPV-based vectors has primarily focused on the insertion of foreign antigen genes into non-essential regions of the viral genome and the use of strong promoters to drive the expression of these antigens.

Strategies for Foreign Antigen Expression Utilizing FPV-Based Vectors

The development of FPV-based recombinant vaccines involves inserting a gene cassette containing the foreign antigen gene under the control of a poxvirus promoter into a non-essential region of the FPV genome. This is typically achieved through homologous recombination. The promoter of the 4b core protein (p43) gene has been identified as an efficient late promoter, making it a valuable component in the construction of these recombinant vaccines to drive high-level expression of foreign antigens. researchgate.netresearchgate.net

Various strategies are employed to express foreign antigens in FPV vectors. These include the expression of antigens from pathogens such as Newcastle disease virus, avian influenza virus, and infectious bursal disease virus. nih.govscilit.com The goal of these strategies is to induce a protective immune response against the targeted pathogen. The large genome of FPV allows for the insertion of multiple foreign genes, opening the possibility of creating multivalent vaccines that can protect against several diseases simultaneously. scilit.com

Evaluation of Immunogenicity of Recombinant FPV Vectors Expressing Target Antigens

The immunogenicity of recombinant FPV vectors is a critical factor in their efficacy as vaccines. Studies have shown that different strains of FPV can exhibit varying levels of immunogenicity when used as vaccine vectors. nih.gov For instance, the FP9 strain has been reported to be more immunogenic than the Webster FPV-M (FPW) strain. nih.gov The evaluation of immunogenicity typically involves assessing both humoral and cellular immune responses in vaccinated animals.

Role of FPV p43 in Molecular Diagnostics and Strain Differentiation

The gene encoding the p43 protein (4b core protein) is highly conserved among avipoxviruses, making it an excellent target for molecular diagnostic and strain differentiation techniques. researchgate.netekb.egnih.gov

Development and Application of Molecular Detection Methods Targeting FPV Genes (e.g., PCR of p43/fpv140, 4b core protein)

Polymerase chain reaction (PCR) is a rapid, sensitive, and specific method for the detection of FPV DNA. nih.govnih.gov A significant number of PCR-based assays for FPV detection target the highly conserved 4b core protein gene. researchgate.netekb.egnih.gov The amplification of a specific fragment of this gene provides a reliable diagnosis of fowlpox. researchgate.net Real-time PCR (qPCR) assays have also been developed, offering quantitative detection of the viral load. nih.govnih.gov

Target GenePrimer NamePrimer Sequence (5' -> 3')Amplicon Size (bp)Reference
4b core protein P15'-CAGCAGGTGCTAAACAACAA-3'578 researchgate.net
P25'-CGGTAGCTTAACGCCGAATA-3'
4b core protein F5'-ACGACCTATGCGTCTTC-3'419 usda.gov
R5'-ACGCTTGATATCTGGATG-3'

This table presents examples of primers used in PCR assays to detect the Fowlpox virus by targeting the 4b core protein gene.

Genetic Characterization of FPV Isolates using Restriction Endonuclease Analysis and Nucleotide Sequencing

Genetic characterization of FPV isolates is crucial for epidemiological studies and understanding the evolution of the virus. Restriction fragment length polymorphism (RFLP) analysis, which involves digesting viral DNA with restriction enzymes and analyzing the resulting fragment patterns, has been used to differentiate between FPV field isolates and vaccine strains. usda.govwikipedia.orgmicrobenotes.comnih.govgenome.govnews-medical.net

More detailed genetic characterization is achieved through nucleotide sequencing of conserved genes, with the 4b core protein gene being a primary target. nih.govnih.govresearchgate.netresearchgate.net Phylogenetic analysis of the 4b gene sequences allows for the classification of FPV isolates into different clades and subclades, revealing their genetic relationships and potential origins. ekb.egresearchgate.netresearchgate.net This information is invaluable for tracking the spread of the virus and for the development of more effective control strategies. researchgate.netresearchgate.net

Serological Assays for FPV Antibody Detection (e.g., ELISA, Immunoblotting)

Serological assays are used to detect the presence of antibodies against FPV in the serum of birds, which can indicate a past infection or vaccination. usda.govnih.gov The enzyme-linked immunosorbent assay (ELISA) is a commonly used method for measuring antibody titers to FPV. nih.govnih.govbiochek.comareeo.ac.ir These assays typically use a preparation of the whole virus or viral proteins as the antigen to capture FPV-specific antibodies. usda.govnih.gov

While the p43 protein is a major structural component of the virion, its specific use as a diagnostic antigen in routine serological assays is not extensively documented. Most commercially available ELISA kits utilize whole virus antigens to detect a broad range of antibodies produced during an FPV infection. biochek.com Other serological tests, such as virus neutralization and agar (B569324) gel immunodiffusion, are also employed to assess the humoral immune response to FPV. usda.gov

Advanced Research Methodologies and Future Directions in Fpv P43 Studies

Molecular Cloning and Targeted Mutagenesis for FPV p43 Research

Molecular cloning and targeted mutagenesis are foundational techniques for elucidating the specific functions of the FPV p43 protein. These approaches allow researchers to isolate the gene encoding p43 and introduce precise genetic alterations to study the resulting effects on viral replication, assembly, and host interaction.

The process typically begins with the amplification of the p43 gene from the FPV genome using the polymerase chain reaction (PCR). The amplified gene is then inserted into a plasmid vector, a process known as molecular cloning. This recombinant plasmid can be replicated in bacteria to produce large quantities of the p43 gene for sequencing and further manipulation.

Targeted mutagenesis is employed to create specific modifications in the cloned p43 gene. Techniques such as site-directed mutagenesis allow for the change of single amino acids, while other methods can be used to create deletions or insertions. The modified gene is then incorporated into a recombination vector. This vector is introduced into FPV-infected cells, where homologous recombination occurs, swapping the original p43 gene in the viral genome with the mutated version. nih.gov A common strategy for selecting these recombinant viruses is the transient dominant selection technique, which has been successfully used to construct FPV mutants with deletions in specific open reading frames (ORFs). ucl.ac.uk

By comparing the characteristics of the resulting mutant virus with the wild-type virus, researchers can infer the function of the p43 protein. For example, if a mutation in p43 results in a virus that cannot assemble properly, it indicates a crucial role for the protein in virion structure. This approach has been instrumental in determining that some FPV genes are non-essential for replication in cell culture, which is vital information for the development of FPV as a vaccine vector. ucl.ac.uk

In vitro and In vivo Models for FPV Infection and Immune Response Studies

A variety of well-established in vitro and in vivo models are essential for studying FPV infection and the host immune response, providing critical insights into the biological context of the p43 protein.

In vitro Models: These models utilize cell cultures to study viral replication and cellular responses in a controlled environment.

Primary Chicken Embryo Fibroblast (CEF) Cultures: CEF cells are a widely used and excellent model system for the propagation of FPV. researchgate.netveterinaryworld.org They allow for detailed observation of cytopathic effects (CPE), such as cell rounding and degeneration, and are used to grow virus stocks for further experiments. researchgate.net

Chorioallantoic Membrane (CAM) of Embryonated Chicken Eggs: The CAM is a classical and highly effective medium for the isolation and cultivation of FPV. woah.orgnih.gov Inoculation of the virus onto the CAM results in the formation of characteristic opaque-white pock lesions, which can be used for virus quantification and characterization. veterinaryworld.orgresearchgate.net The distinct morphology of these pocks can help differentiate viral strains. veterinaryworld.org

Specific Pathogen-Free (SPF) Chickens: Chickens are the natural host for FPV, making them the most relevant in vivo model. Experimental infection of SPF chickens allows for the study of clinical signs (e.g., cutaneous lesions), viral persistence, and the host immune response at the site of inoculation. researchgate.netjmidonline.org Studies in chickens have shown that FPV infection elicits both humoral and cell-mediated immunity. jmidonline.org Research has demonstrated the infiltration of macrophages, CD4+ T cells, and CD8+ T cells at the vaccination site, highlighting the complex cellular response to the virus. jmidonline.orgresearchgate.net

Embryonated Chicken Eggs: Beyond the CAM model, the entire developing embryo can serve as an in vivo system for virus propagation and initial virulence studies. murdoch.edu.au

These models are complementary, with in vitro systems offering ease of manipulation and control, while in vivo systems provide a more complete picture of the infection process and immune response in a whole organism.

Model SystemTypePrimary Application in FPV ResearchKey Findings/Observations
Chicken Embryo Fibroblasts (CEF)In vitroVirus propagation, quantification, observation of cytopathic effectsFPV causes characteristic cell rounding and degeneration. researchgate.net
Chorioallantoic Membrane (CAM)In vitro/In vivoVirus isolation, titration, strain characterizationFormation of distinct pock lesions used for diagnosis and quantification. veterinaryworld.orgresearchgate.net
Specific Pathogen-Free (SPF) ChickensIn vivoPathogenesis studies, immune response analysis, vaccine efficacyFPV induces infiltration of macrophages and T-lymphocytes at the infection site; virus is typically cleared within days post-vaccination. jmidonline.orgresearchgate.net

Proteomic Approaches for Comprehensive FPV Protein Analysis

Proteomics, the large-scale study of proteins, offers powerful tools for a comprehensive analysis of the FPV proteome, including the p43 protein. These methods can identify the full complement of proteins within the mature virion, quantify their abundance, and map the complex network of interactions between viral and host proteins.

Modern proteomic workflows for viruses typically involve purifying the virus particles and then using techniques like nano liquid chromatography and high-resolution tandem mass spectrometry (nLC-MS/MS) to identify the constituent proteins. nih.gov This approach has been used to compare the proteomes of different poxviruses, such as vaccinia virus and cowpox virus, revealing a core set of conserved proteins essential for replication as well as species-specific proteins that may relate to host-virus interactions. nih.gov

Furthermore, proteomic techniques such as co-immunoprecipitation (Co-IP) coupled with mass spectrometry can identify host cellular proteins that interact with specific viral proteins like p43. frontiersin.org Identifying these interaction partners is crucial for understanding how the virus manipulates host cell processes for its own replication. For instance, studies on other poxviruses have shown that viral proteins can interact with host proteins involved in RNA splicing, protein translation, and immune signaling. frontiersin.org A comprehensive proteomic analysis of FPV-infected cells at different time points can provide a dynamic view of how the cellular environment changes during infection. frontiersin.org

While detailed proteomic studies focused specifically on FPV are less common than for other poxviruses, the established methodologies provide a clear roadmap for future research. A thorough proteomic characterization of FPV and the p43 protein will be essential for a complete understanding of its function and the viral life cycle.

Bioinformatic and Computational Analysis of FPV p43 Gene and Protein Sequences

Bioinformatic and computational tools are indispensable for analyzing the gene and protein sequences of FPV p43. These analyses provide insights into the protein's structure, function, and evolutionary relationships with other proteins.

The gene encoding p43, often referred to as P4b or fpv167 in genetic studies, is a highly conserved region among avipoxviruses and is frequently targeted for molecular diagnosis and phylogenetic analysis. murdoch.edu.auanimalmedicalresearch.orgnih.gov DNA sequencing of this gene from different FPV isolates, followed by computational analysis, allows researchers to track the virus's evolution and epidemiology.

Key bioinformatic approaches include:

Sequence Alignment: Tools like BLAST (Basic Local Alignment Search Tool) are used to compare the p43 sequence with vast databases of known sequences. This helps in identifying homologous proteins in other viruses and organisms, providing clues about p43's function. For example, FPV p43 is homologous to the vaccinia virus A4L core protein. researchgate.net

Phylogenetic Analysis: By comparing p43/P4b gene sequences from various viral isolates, researchers can construct phylogenetic trees. These trees visualize the evolutionary relationships between different strains of FPV and other avipoxviruses. animalmedicalresearch.orgnih.gov Software like MEGA (Molecular Evolutionary Genetics Analysis) is commonly used for this purpose. animalmedicalresearch.org Such analyses have revealed distinct clades of avipoxviruses and have shown that FPV isolates can have high genetic similarity across different geographical regions, suggesting stability in the core genome. animalmedicalresearch.orgnih.gov

Structural Prediction: Computational tools can predict the secondary and tertiary structure of the p43 protein based on its amino acid sequence. These structural models can help identify important functional domains, potential active sites, and regions that might be involved in protein-protein interactions.

Mutation Analysis: Computational analysis can identify mutations, such as single nucleotide polymorphisms (SNPs), in the p43 gene. murdoch.edu.auscience-line.com By translating these genetic changes into amino acid sequences, researchers can predict whether a mutation might alter the protein's function (a missense mutation) or not (a silent mutation). science-line.com

Bioinformatic Tool/MethodPurpose in FPV p43 ResearchExample Application
BLAST Identify homologous sequences in other organisms.Confirming that FPV p43 is the homolog of the vaccinia virus A4L core protein. researchgate.net
MEGA Software Perform multiple sequence alignments and construct phylogenetic trees.Analyzing the P4b gene to determine the evolutionary relationship of an FPV outbreak isolate with strains from other countries. animalmedicalresearch.org
Sequence Translation Tools (e.g., ExPASy) Translate nucleotide sequences into amino acid sequences.Determining the effect of a nucleic acid mutation on the final p43 protein sequence (e.g., missense vs. silent mutation). animalmedicalresearch.orgscience-line.com
WIMP (What's in my pot?) Taxonomic classification of sequencing reads.Identifying the proportion of viral (Avipoxvirus) reads in a sample prepared directly from host tissue. nih.gov

Unexplored Aspects and Emerging Research Questions Pertaining to FPV p43 Function and Application

Despite its importance as a core structural protein, many aspects of FPV p43's function and potential applications remain unexplored. Future research is poised to address several key questions that will deepen our understanding of FPV biology and enhance its use as a biomedical tool.

Emerging Research Questions:

Precise Role in Virion Assembly and Morphogenesis: While p43 is known to be a core protein, its exact role and temporal involvement in the complex process of virion assembly are not fully understood. What are its specific interaction partners among other viral structural proteins during morphogenesis? Does it play a role in recruiting viral or host factors to the site of virus assembly?

Interaction with the Host Immune System: As an internal core protein, p43 is not expected to be a primary target for neutralizing antibodies. However, core proteins can be processed and presented by MHC molecules to T-cells. What is the immunogenicity of the p43 protein in the context of a natural infection? Does it contain epitopes that are important for cell-mediated immunity? Understanding this could be crucial for refining FPV-based vaccines.

Contribution to Viral Stability and Host Range: Core proteins are fundamental to the structural integrity of the virion. How does p43 contribute to the environmental stability of FPV? Are there specific domains within p43 that are involved in the initial stages of infection after the virus enters the host cell cytoplasm?

Mapping the p43 Interactome: A comprehensive proteomic study to identify all viral and host proteins that interact with p43 is a critical next step. This "interactome" map would provide a wealth of information about the cellular pathways that p43 influences or hijacks during infection.

Impact of p43 on FPV as a Vaccine Vector: FPV is widely used as a vector for recombinant vaccines. Does the p43 protein influence the expression levels or immunogenicity of foreign antigens expressed by the vector? Could modifications to the p43 gene enhance the safety or efficacy of FPV-based vaccines? For instance, could altering its interactions with host factors reduce any residual viral virulence while maintaining strong immunogenicity?

Addressing these questions will require a multidisciplinary approach, combining the advanced molecular, proteomic, and computational methodologies described above. The answers will not only illuminate the fundamental biology of Fowlpox virus but will also pave the way for the development of improved vaccines and novel antiviral strategies.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for determining the structural characteristics of the fowl pox virus P43 protein?

  • Methodological Answer : The tertiary and quaternary structures of P43 can be elucidated using X-ray crystallography, cryo-electron microscopy (cryo-EM), or nuclear magnetic resonance (NMR) spectroscopy. For example, cryo-EM is particularly effective for large protein complexes, while NMR is suitable for studying dynamic regions. Structural predictions can also leverage homology modeling based on homologous proteins in related poxviruses. Validation requires complementary techniques like circular dichroism (CD) spectroscopy to confirm secondary structures. Researchers should ensure proper protein purification protocols, including affinity chromatography and size-exclusion chromatography, to obtain high-quality samples .

Q. How is the functional role of P43 in the fowl pox virus lifecycle empirically validated?

  • Methodological Answer : Functional validation often involves gene knockout or knockdown experiments using CRISPR/Cas9 or RNA interference (RNAi), followed by phenotypic assays. For instance, viral replication efficiency in P43-deficient strains can be assessed via plaque assays or quantitative PCR (qPCR) to measure viral load. Immunofluorescence microscopy may localize P43 within infected cells to infer its role in viral assembly or host interactions. Comparative proteomic analysis (e.g., SILAC or iTRAQ) of infected vs. uninfected cells can identify host pathways modulated by P43 .

Q. What standardized protocols are used to detect P43 protein expression in infected avian tissues?

  • Methodological Answer : Western blotting with P43-specific monoclonal antibodies is the gold standard for detection. Tissue sections can be analyzed via immunohistochemistry (IHC) using peroxidase- or fluorescence-labeled antibodies. For quantitative analysis, enzyme-linked immunosorbent assay (ELISA) with recombinant P43 as a reference standard is recommended. Researchers must validate antibody specificity using knockout controls and report supplier details (e.g., company, catalog number) to ensure reproducibility .

Advanced Research Questions

Q. What methodologies identify host cell factors interacting with P43, and how are these interactions functionally validated?

  • Methodological Answer : Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is widely used to map interactomes. Yeast two-hybrid screens and proximity-dependent biotinylation (e.g., BioID) can further refine interaction networks. Functional validation includes siRNA-mediated silencing of host targets to assess impacts on viral replication. For example, if P43 interacts with a host ubiquitin ligase, proteasome inhibitors (e.g., MG132) could be used to test degradation pathways. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .

Q. How can contradictory findings about P43’s role in immune evasion be systematically resolved?

  • Methodological Answer : Contradictions may arise from differences in experimental models (e.g., cell lines vs. in vivo systems) or viral strains. A meta-analysis of published datasets, standardized using PRISMA guidelines, can identify consensus mechanisms. Researchers should replicate key experiments under controlled conditions, varying one parameter at a time (e.g., host species, infection timepoints). Confocal microscopy and flow cytometry can resolve discrepancies in immune marker expression (e.g., MHC-I downregulation) attributed to P43 .

Q. What computational approaches predict P43’s tertiary structure, and what are their limitations?

  • Methodological Answer : AlphaFold2 or RoseTTAFold can predict de novo structures if no homologs are available. Molecular dynamics (MD) simulations assess conformational stability under physiological conditions. Limitations include inaccuracies in disordered regions or absence of co-factors in simulations. Experimental validation via cryo-EM is critical. Researchers should deposit predicted models in repositories like Protein Data Bank (PDB) and provide confidence metrics (e.g., pLDDT scores) .

Q. How do cross-species studies of P43 orthologs inform its evolutionary conservation and functional divergence?

  • Methodological Answer : Phylogenetic analysis using tools like MEGA or PhyML identifies conserved domains across poxviruses. Site-directed mutagenesis of divergent regions can test functional impacts. For example, swapping domains between fowl pox and canary pox P43 orthologs may reveal host-specific adaptation. RNA-seq of infected cells from multiple species can correlate P43 sequence variation with transcriptional outcomes .

Methodological Best Practices

  • Data Reproducibility : Adhere to MIAPE (Minimum Information About a Proteomics Experiment) or similar guidelines for omics data. Share raw datasets via repositories like PRIDE or GenBank .
  • Ethical Compliance : For animal studies, include IACUC approval details and adhere to ARRIVE guidelines for reporting .
  • Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes. Power analysis should justify sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.